2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate chemical properties
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid, commonly known in the scientific community as Fmoc-Sar-OH or Fmoc-N-methylglycine, is a pivotal N-methylated amino acid derivative.[1] Its hydrated form is crucial for various applications, primarily in solid-phase peptide synthesis (SPPS).[2] The incorporation of N-methylated amino acids like Fmoc-Sar-OH into peptide chains is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by rendering them less susceptible to enzymatic degradation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of its hydrate form.
Chemical and Physical Properties
The chemical and physical properties of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid and its hydrate are summarized below. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate | N/A |
| Synonyms | Fmoc-Sar-OH hydrate, Fmoc-N-methylglycine hydrate, Fmoc-sarcosine monohydrate | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Molecular Formula | C₁₈H₁₉NO₅ (Monohydrate) | [3] |
| Molecular Weight | 329.35 g/mol (Monohydrate) | [3] |
| C₁₈H₁₇NO₄ (Anhydrous) | [4][5] | |
| 311.33 g/mol (Anhydrous) | [4][5] | |
| CAS Number | 77128-70-2 (Anhydrous) | [4][5] |
| Melting Point | 95 - 121 °C (unspecified form) | [2][6] |
| pKa (Predicted) | 3.91 ± 0.10 | [4] |
| XLogP3 (Computed) | 2.8 | [7] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry | [4][8] |
Solubility
Fmoc-Sar-OH hydrate exhibits good solubility in polar aprotic solvents, which is a critical factor for its application in solid-phase peptide synthesis.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used solvent in SPPS. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (321.19 mM) | Ultrasonic assistance may be needed.[2] |
| Water | Sparingly soluble | N/A |
Synthesis and Purification
A general and effective method for the synthesis of Fmoc-N-methylated amino acids is via solid-phase synthesis, which offers advantages in terms of purification and handling. The following is a generalized protocol based on the Biron-Kessler method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]
Experimental Protocol: Solid-Phase Synthesis
-
Resin Swelling and Fmoc-Amino Acid Loading: The 2-CTC resin is swelled in a suitable solvent like dichloromethane (DCM). The corresponding Fmoc-amino acid is then loaded onto the resin in the presence of a base such as diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The Fmoc protecting group of the loaded amino acid is removed using a solution of 20% piperidine in DMF to expose the secondary amine.
-
N-Methylation: The exposed amine is then methylated. This is a two-step process involving the introduction of an o-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[9]
-
o-NBS Deprotection: The o-NBS group is subsequently removed to yield the N-methylated amino acid still attached to the resin.
-
Fmoc Protection: The newly formed N-methyl amine is then protected with an Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base.[9]
-
Cleavage from Resin: The final Fmoc-N-methylated amino acid is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[9]
-
Work-up and Isolation of Hydrate: The cleavage solution is typically drained into water, leading to the precipitation of the product. The product can then be dissolved in a solvent like acetonitrile, and the solvent evaporated. To obtain the hydrate form specifically, the final product should be crystallized from a solvent system containing water, followed by air-drying or drying under controlled humidity.
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Fmoc-Sar-OH hydrate.
Analytical Methods
The purity and identity of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate are typically assessed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for determining the purity of Fmoc-protected amino acids.
General Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the compound.
-
Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of the mobile phases.
Analytical Workflow
Caption: General workflow for the HPLC analysis of Fmoc-Sar-OH hydrate.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methoxycarbonyl group, the N-methyl group, and the α-protons of the glycine backbone. The presence of water in the hydrate form may be observable as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching (if any residual non-methylated compound is present, though not expected for the pure compound), C-H stretching (aromatic and aliphatic), C=O stretching (carbonyls of the Fmoc and carboxylic acid groups), and C-O stretching. The presence of water of hydration will be indicated by a broad O-H stretching band typically in the region of 3200-3500 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the anhydrous form, [M+H]⁺ or [M-H]⁻, as the water molecule is typically lost during ionization.
Applications in Research and Drug Development
The primary application of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is as a building block in solid-phase peptide synthesis.[2]
-
Peptidomimetics: Incorporation of Fmoc-Sar-OH into a peptide sequence creates a peptidomimetic with altered conformational properties and increased resistance to proteolytic degradation.[1]
-
Drug Development: The enhanced stability of peptides containing sarcosine residues makes them more attractive as drug candidates with improved pharmacokinetic profiles.[1]
-
Conformational Studies: The N-methylation restricts the conformational freedom of the peptide backbone, which can be utilized to study the relationship between peptide conformation and biological activity.
It is important to note that Fmoc-Sar-OH itself is not a biologically active molecule that participates in signaling pathways. Instead, it is a synthetic tool used to modify the properties of biologically active peptides.
Safety and Handling
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and use only outdoors or in a well-ventilated area (P271).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed at the recommended storage temperature.[4][8]
Conclusion
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic potential. Its well-defined chemical properties and established synthetic and analytical protocols make it an indispensable tool for researchers in peptide chemistry, drug discovery, and development. This guide provides the foundational knowledge required for the effective handling, synthesis, and analysis of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. FMOC-SARCOSINE MONOHYDRATE | 77128-70-2 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. FMOC-L-SARCOSINE | 77128-70-2 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid | C18H17NO4 | CID 688640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Sar-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
